molecular formula C13H13ClN4 B1652432 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439899-11-2

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Cat. No.: B1652432
CAS No.: 1439899-11-2
M. Wt: 260.72
InChI Key: CGXNWFVFZAILHE-UHFFFAOYSA-N
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Description

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Scientific Research Applications

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Mechanism of Action

The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is unique due to its specific structural features and the potential for diverse biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research, distinguishing it from other triazolopyridine derivatives.

Properties

IUPAC Name

(3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4.ClH/c14-8-10-6-7-12-15-16-13(17(12)9-10)11-4-2-1-3-5-11;/h1-7,9H,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXNWFVFZAILHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-11-2
Record name 1,2,4-Triazolo[4,3-a]pyridine-6-methanamine, 3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
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3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
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3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
Reactant of Route 4
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
Reactant of Route 5
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
Reactant of Route 6
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

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